molecular formula C14H16N8OS B13363417 4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide

Cat. No.: B13363417
M. Wt: 344.40 g/mol
InChI Key: XLDIIIKTZNDBQS-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the thiophene ring, followed by the introduction of the tetraazole and pyrimidine moieties. Common reagents used in these reactions include organolithium reagents, halogenating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also change the compound’s characteristics.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can be used to modify the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pressures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated thiophene ring. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has a range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of its ability to modulate biological pathways.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism by which 4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, altering their activity and thereby modulating various biological processes. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: These compounds share a similar heterocyclic structure and have a wide range of biological activities.

    Thiazole derivatives: Like thiophenes, thiazoles are sulfur-containing heterocycles with significant biological and chemical importance.

    Pyrimidine derivatives: These compounds are structurally similar and are known for their roles in DNA and RNA, as well as their therapeutic potential.

Uniqueness

What sets 4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H16N8OS

Molecular Weight

344.40 g/mol

IUPAC Name

4,5-dimethyl-N-[2-(pyrimidin-2-ylamino)ethyl]-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C14H16N8OS/c1-9-10(2)24-13(22-8-19-20-21-22)11(9)12(23)15-6-7-18-14-16-4-3-5-17-14/h3-5,8H,6-7H2,1-2H3,(H,15,23)(H,16,17,18)

InChI Key

XLDIIIKTZNDBQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCNC2=NC=CC=N2)N3C=NN=N3)C

Origin of Product

United States

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